N,N'-Bis(4-methylphenyl)phosphorodiamidic chloride
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Overview
Description
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methylaniline with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, usually under nitrogen or argon gas.
Addition of Reagents: 4-methylaniline is added to a solution of phosphorus oxychloride.
Reaction Conditions: The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 4-methylaniline and phosphorus oxychloride are handled using automated systems.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature and pressure.
Efficient Purification: Industrial purification methods such as distillation and large-scale chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. Common products include substituted phosphorodiamidic compounds and various derivatives formed through oxidation or reduction.
Scientific Research Applications
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)phosphoryl chloride: Similar in structure but with different substituents.
N,N,N’,N’-Tetramethylphosphorodiamidic chloride: Another related compound with different substituents.
Uniqueness
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
177906-45-5 |
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Molecular Formula |
C14H16ClN2OP |
Molecular Weight |
294.71 g/mol |
IUPAC Name |
N-[chloro-(4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C14H16ClN2OP/c1-11-3-7-13(8-4-11)16-19(15,18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
CZQMQUGLFFLYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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